(S)-(-)-beta-Methylphenethylamine, commonly referred to as beta-Methylphenethylamine, is an organic compound belonging to the phenethylamine class. It is a positional isomer of amphetamine, sharing some structural and pharmacological properties. The compound has the chemical formula and a molar mass of approximately 135.21 g/mol. In its pure form, it appears as a colorless or yellowish liquid, with a boiling point of about 80 °C at reduced pressure .
Beta-Methylphenethylamine is known to act as a trace amine-associated receptor 1 agonist, similar to amphetamine. Its presence has been noted in various dietary supplements marketed for weight loss and athletic performance, although its safety and efficacy are subjects of ongoing debate .
(S)-BMPEA is structurally similar to amphetamine, suggesting potential for similar risks. Limited research is available on the specific dangers of (S)-BMPEA, but potential hazards include:
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
Beta-Methylphenethylamine exhibits stimulant properties, affecting neurotransmitter release in the brain. It acts primarily on dopamine and norepinephrine transporters, albeit with lower potency compared to amphetamines. Studies indicate that beta-Methylphenethylamine can increase blood pressure and heart rate, making it potentially hazardous for individuals with cardiovascular issues .
In animal studies, it has shown antihypotensive activity, although its pressor effects are significantly weaker than those of epinephrine or amphetamine . The minimum lethal dose for the hydrochloride salt form has been reported as 500 mg/kg in rats .
The primary synthesis method for beta-Methylphenethylamine involves:
The product is typically extracted as the hydrochloride salt, which has a melting point of 123-124 °C .
Interaction studies have highlighted the potential risks associated with beta-Methylphenethylamine:
Due to these interactions, it is banned by the World Anti-Doping Agency for use in competitive sports.
Beta-Methylphenethylamine shares structural similarities with several other compounds in the phenethylamine family. Here are some similar compounds:
Compound Name | Structure Type | Potency (relative to beta-Methylphenethylamine) | Main Use |
---|---|---|---|
Amphetamine | Positional Isomer | Higher | Stimulant |
Methamphetamine | N-Alkylated Isomer | Higher | Stimulant |
Phenylethylamine | Parent Compound | Lower | Neurotransmitter precursor |
N-Methyl-2-phenylpropan-1-amine | Structural Analog | Lower | Stimulant |
N,N-Dimethyl-2-phenylpropan-1-amine | Structural Analog | Very Low | Stimulant |
Beta-Methylphenethylamine is unique due to its specific position of the methyl group on the phenyl ring compared to amphetamine and methamphetamine. This positional difference contributes to its distinct pharmacological profile, particularly its relatively lower potency at dopamine transporters while having more significant effects at norepinephrine transporters .
Corrosive